molecular formula C12H14F2N2OS B2816495 1,1-difluoro-N-(thiophen-2-yl)-6-azaspiro[2.5]octane-6-carboxamide CAS No. 2320895-63-2

1,1-difluoro-N-(thiophen-2-yl)-6-azaspiro[2.5]octane-6-carboxamide

Cat. No.: B2816495
CAS No.: 2320895-63-2
M. Wt: 272.31
InChI Key: VPGKRUWCBJSCKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-difluoro-N-(thiophen-2-yl)-6-azaspiro[25]octane-6-carboxamide is a synthetic compound that features a unique spirocyclic structure with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-difluoro-N-(thiophen-2-yl)-6-azaspiro[2.5]octane-6-carboxamide typically involves multistep organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with an organic halide in the presence of a palladium catalyst . The thiophene ring can be introduced through various synthetic routes, including ring-forming multicomponent reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1,1-difluoro-N-(thiophen-2-yl)-6-azaspiro[2.5]octane-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1,1-difluoro-N-(thiophen-2-yl)-6-azaspiro[2

Mechanism of Action

The mechanism of action of 1,1-difluoro-N-(thiophen-2-yl)-6-azaspiro[2.5]octane-6-carboxamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a spirocyclic structure with a thiophene ring and fluorine atoms. This combination imparts specific electronic and steric properties that can be advantageous in various applications.

Properties

IUPAC Name

2,2-difluoro-N-thiophen-2-yl-6-azaspiro[2.5]octane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2OS/c13-12(14)8-11(12)3-5-16(6-4-11)10(17)15-9-2-1-7-18-9/h1-2,7H,3-6,8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGKRUWCBJSCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.